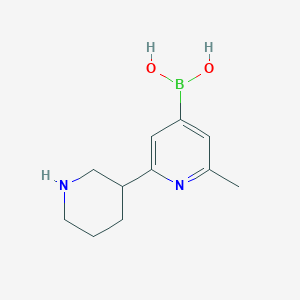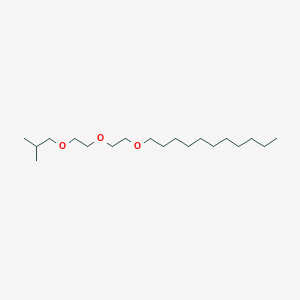
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane is an organic compound characterized by its complex ether structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane typically involves the reaction of isobutyl alcohol with ethylene oxide under controlled conditions. The process includes multiple steps of etherification, where the hydroxyl groups of ethylene glycol are replaced by isobutoxy groups. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or a base like sodium hydroxide to facilitate the etherification process.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then subjected to distillation to separate the desired product from any unreacted starting materials and by-products. The final product is purified through techniques such as fractional distillation or recrystallization to achieve the required purity levels.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the ether groups are replaced by other functional groups like halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Halides (e.g., HCl, HBr) or amines (e.g., NH3) in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated ethers, amines.
Aplicaciones Científicas De Investigación
1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane has a wide range of applications in scientific research, including:
Chemistry: Used as a solvent and reagent in organic synthesis due to its ability to dissolve a wide range of compounds.
Biology: Employed in the preparation of biological samples for analysis, as it can effectively penetrate cell membranes and tissues.
Medicine: Investigated for its potential use in drug delivery systems, where its ether groups can enhance the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the formulation of paints, coatings, and cleaning agents due to its excellent solvency properties and low toxicity.
Mecanismo De Acción
The mechanism by which 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane exerts its effects is primarily through its interaction with lipid membranes and proteins. The compound’s ether groups allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport mechanisms. Additionally, the compound can interact with proteins, potentially modifying their structure and function.
Comparación Con Compuestos Similares
2-Butoxyethanol: Another glycol ether with similar solvent properties but a simpler structure.
2-(2-Isobutoxyethoxy)ethanol: A closely related compound with similar chemical properties but a shorter carbon chain.
Uniqueness: 1-(2-(2-Isobutoxy-ethoxy)-ethoxy)-undecane stands out due to its longer carbon chain, which enhances its hydrophobicity and ability to interact with lipid membranes. This makes it particularly useful in applications requiring strong solvency and membrane permeability.
Propiedades
Número CAS |
102014-17-5 |
|---|---|
Fórmula molecular |
C19H40O3 |
Peso molecular |
316.5 g/mol |
Nombre IUPAC |
1-[2-[2-(2-methylpropoxy)ethoxy]ethoxy]undecane |
InChI |
InChI=1S/C19H40O3/c1-4-5-6-7-8-9-10-11-12-13-20-14-15-21-16-17-22-18-19(2)3/h19H,4-18H2,1-3H3 |
Clave InChI |
HVXSIKTZGNSSJU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCOCCOCCOCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


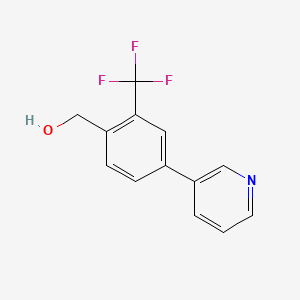

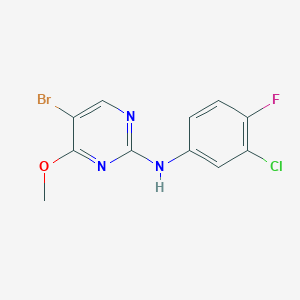

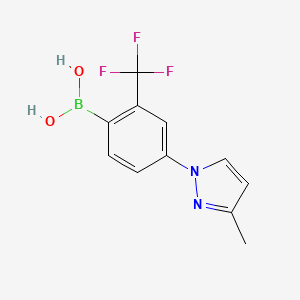
![2-(Tert-butoxycarbonylamino)-5-[carbamimidoyl(p-tolylsulfonyl)amino]pentanoic acid](/img/structure/B14075215.png)


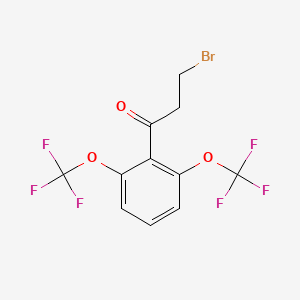

![Propanamide, 2-[(aminothioxomethyl)hydrazono]-N-phenyl-](/img/structure/B14075249.png)
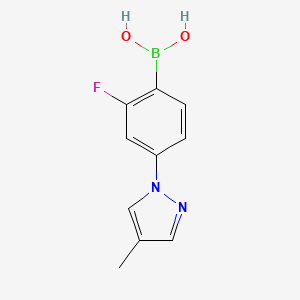
![(2R)-2-(methylamino)-4-[(triphenylmethyl)sulfanyl]butanoic acid](/img/structure/B14075287.png)
